molecular formula C14H23NO B1593915 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 6073-20-7

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B1593915
CAS No.: 6073-20-7
M. Wt: 221.34 g/mol
InChI Key: BESJCRMQEYZHPM-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound with the molecular formula C14H23NO It is known for its unique structure, which includes an amino group and a phenolic hydroxyl group attached to a benzene ring, along with a bulky alkyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the alkylation of a phenol derivative followed by amination. One common method is as follows:

    Alkylation: The starting material, 4-hydroxyacetophenone, undergoes Friedel-Crafts alkylation with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The resulting 4-(2,4,4-trimethylpentan-2-yl)phenol is then subjected to nitration followed by reduction to introduce the amino group at the ortho position relative to the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium nitrite, hydrochloric acid, aromatic compounds.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Azo dyes and other substituted aromatic compounds.

Scientific Research Applications

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol depends on its specific application. For example, in its role as an antioxidant, the phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The amino group can also participate in various biochemical pathways, interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4,4-Trimethylpentan-2-yl)phenol: Lacks the amino group, making it less versatile in certain chemical reactions.

    2-Amino-4-tert-butylphenol: Similar structure but with a different alkyl substituent, leading to variations in steric effects and reactivity.

    2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol: Another structurally similar compound with different steric properties.

Uniqueness

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the combination of its bulky alkyl group and the presence of both amino and phenolic hydroxyl groups. This structural arrangement provides distinct reactivity and potential for diverse applications in synthesis and industrial processes.

Properties

IUPAC Name

2-amino-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESJCRMQEYZHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064103
Record name Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6073-20-7
Record name 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6073-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006073207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol
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